molecular formula C25H23N5O2S B2661398 3-(4-TERT-BUTYLBENZENESULFONYL)-N-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 866848-18-2

3-(4-TERT-BUTYLBENZENESULFONYL)-N-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2661398
CAS No.: 866848-18-2
M. Wt: 457.55
InChI Key: DNODZMGHNIKCEL-UHFFFAOYSA-N
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Description

3-(4-Tert-butylbenzenesulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a quinazoline moiety, along with a tert-butylbenzenesulfonyl group and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-tert-butylbenzenesulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne.

    Formation of the Quinazoline Moiety: The quinazoline moiety can be synthesized through a condensation reaction involving anthranilic acid and an appropriate aldehyde.

    Coupling Reactions: The triazole and quinazoline moieties are then coupled together using suitable coupling agents and conditions.

    Introduction of the Tert-butylbenzenesulfonyl Group: The tert-butylbenzenesulfonyl group can be introduced through a sulfonylation reaction using tert-butylbenzenesulfonyl chloride and a base.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a substitution reaction using an appropriate phenylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-(4-Tert-butylbenzenesulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and tert-butylbenzenesulfonyl groups, using appropriate nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols; electrophiles such as alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

3-(4-Tert-butylbenzenesulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Research: The compound is used as a probe to study various biological pathways and molecular targets.

    Chemical Biology: The compound is used in chemical biology to investigate the interactions between small molecules and biological macromolecules.

    Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-tert-butylbenzenesulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.

    Modulation of Receptors: The compound may bind to and modulate the activity of specific receptors, affecting cellular signaling and function.

    Interaction with DNA/RNA: The compound may interact with DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Tert-butylbenzenesulfonyl)-N-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine: This compound has a similar structure but with a chlorophenyl group instead of a phenyl group.

    3-(4-Tert-butylbenzenesulfonyl)-N-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine: This compound has a similar structure but with a fluorophenyl group instead of a phenyl group.

    3-(3,4-Dimethylbenzenesulfonyl)-N-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine: This compound has a similar structure but with a dimethylbenzenesulfonyl group instead of a tert-butylbenzenesulfonyl group.

Uniqueness

The uniqueness of 3-(4-tert-butylbenzenesulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties. The presence of the tert-butylbenzenesulfonyl group and the phenyl group may enhance its stability, solubility, and interactions with molecular targets.

Properties

IUPAC Name

3-(4-tert-butylphenyl)sulfonyl-N-phenyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O2S/c1-25(2,3)17-13-15-19(16-14-17)33(31,32)24-23-27-22(26-18-9-5-4-6-10-18)20-11-7-8-12-21(20)30(23)29-28-24/h4-16H,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNODZMGHNIKCEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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